![molecular formula C13H18N4O B7505801 N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7505801.png)
N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide, commonly known as TAK-242, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2004 by researchers at Takeda Pharmaceutical Company Limited and has since been the subject of numerous scientific studies.
Wirkmechanismus
TAK-242 works by binding to the intracellular domain of TLR4, preventing the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines. This mechanism of action has been demonstrated in both in vitro and in vivo studies.
Biochemical and Physiological Effects:
TAK-242 has been shown to have a number of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the suppression of immune cell activation, and the reduction of tissue damage in animal models of sepsis and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TAK-242 is its specificity for TLR4, which allows for selective inhibition of this receptor without affecting other components of the immune system. However, its effectiveness may be limited by the complexity of the immune response, which involves multiple signaling pathways and feedback mechanisms.
Zukünftige Richtungen
There are several potential future directions for research on TAK-242, including the development of more potent and selective inhibitors of TLR4, the exploration of its potential therapeutic applications in other diseases, and the investigation of its effects on the gut microbiome and other aspects of host-microbe interactions. Additionally, further studies are needed to better understand the mechanisms underlying TAK-242's anti-inflammatory effects and to optimize its dosing and administration for clinical use.
Synthesemethoden
The synthesis of TAK-242 involves several steps, including the reaction of 2,3-dichloropyridine with tert-butylamine, followed by the addition of 2,6-dimethylpyrazine and the subsequent reaction with 1-chloro-2,4-dinitrobenzene. The final step involves the reduction of the nitro group to form the desired compound.
Wissenschaftliche Forschungsanwendungen
TAK-242 has been shown to have potential therapeutic applications in a variety of diseases, including sepsis, autoimmune disorders, and cancer. It functions as a selective inhibitor of Toll-like receptor 4 (TLR4), which plays a critical role in the immune response to infection and inflammation.
Eigenschaften
IUPAC Name |
N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-8(2)17-12-11(7-14-17)10(6-9(3)15-12)13(18)16(4)5/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGBUPCVZUKACX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C(C)C)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


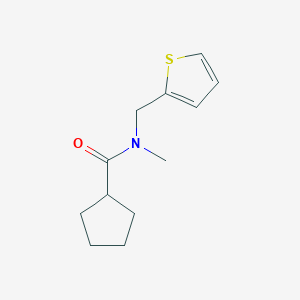

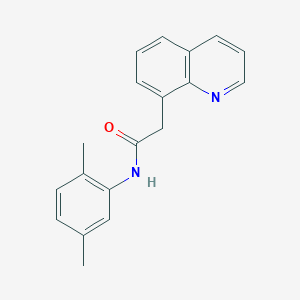
![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-piperidin-1-ylmethanone](/img/structure/B7505752.png)
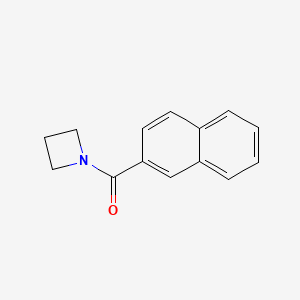
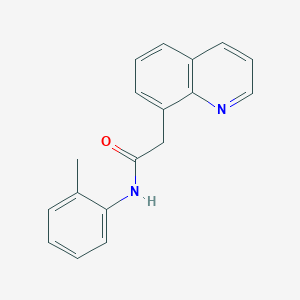

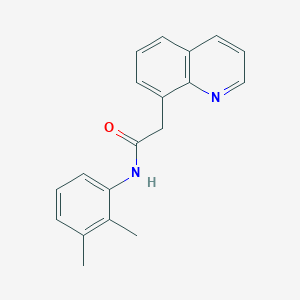
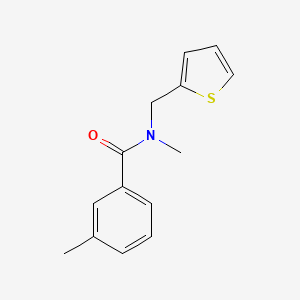
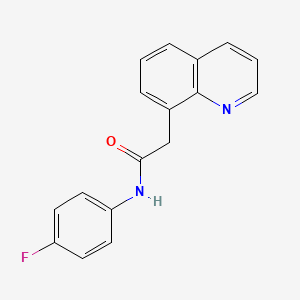


![4-cyano-N-[1-(3,4-difluorophenyl)ethyl]benzamide](/img/structure/B7505812.png)